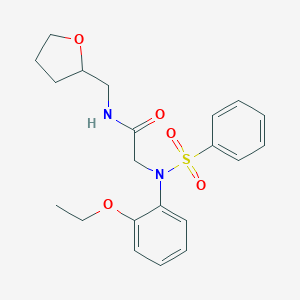![molecular formula C19H18N2O3S B298930 5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6340-01-8](/img/structure/B298930.png)
5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EMD 57033 and belongs to the family of diazine derivatives.
作用機序
The mechanism of action of EMD 57033 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
EMD 57033 has been found to have several biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase pathway. EMD 57033 has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, EMD 57033 has been found to have anti-inflammatory effects, which could potentially be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using EMD 57033 in lab experiments is its potent antitumor activity. The compound has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using EMD 57033 is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on EMD 57033. One potential direction is to investigate the compound's potential use in combination therapy with other cancer drugs. Another direction is to study the compound's potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration route for EMD 57033.
Conclusion
EMD 57033 is a compound that has shown significant potential in various scientific research fields, particularly in the field of cancer research. The compound's potent antitumor activity and mechanism of action make it a promising candidate for further research. However, more research is needed to fully understand the compound's potential applications and limitations.
合成法
The synthesis of EMD 57033 involves the condensation of 4-ethoxynaphthalen-1-ylmethylamine with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6-dione in the presence of sulfuric acid. The resulting product is then purified through recrystallization to obtain pure EMD 57033. This synthesis method has been reported in various scientific journals and has been found to be effective in producing high yields of EMD 57033.
科学的研究の応用
EMD 57033 has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of EMD 57033 is in the field of cancer research. Studies have shown that EMD 57033 has potent antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been found to induce apoptosis in cancer cells, leading to their death.
特性
CAS番号 |
6340-01-8 |
|---|---|
製品名 |
5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
分子式 |
C19H18N2O3S |
分子量 |
354.4 g/mol |
IUPAC名 |
5-[(4-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H18N2O3S/c1-4-24-16-10-9-12(13-7-5-6-8-14(13)16)11-15-17(22)20(2)19(25)21(3)18(15)23/h5-11H,4H2,1-3H3 |
InChIキー |
UILWCZJJWXYSLH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)
![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)
![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)

![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)